L-Citronellol

Catalog No.
S532648
CAS No.
7540-51-4
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Citronellol

CAS Number

7540-51-4

Product Name

L-Citronellol

IUPAC Name

(3S)-3,7-dimethyloct-6-en-1-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3/t10-/m0/s1

InChI Key

QMVPMAAFGQKVCJ-JTQLQIEISA-N

SMILES

Array

solubility

In water, 200 mg/L at 25 °C
In water, 307 mg/L at 25 °C; 300 mg/L at 20 °C
Soluble in fixed oils, propylene glycol; insoluble in glycerin
Miscible in ethanol and ether /(+)-citronellol/; very soluble in ethanol and ether /(-)-citronellol/
Insoluble in glycerol; slightly soluble in water; soluble in most fixed oils, propylene glycol
soluble (in ethanol)

Synonyms

L-Citronellol; (S)-(-)-Citronellol; beta-Citronellol; AI3-09552; AI3 09552; AI309552; FEMA No. 2309; β-Rhodinol; (-)-β-Citronellol;

Canonical SMILES

CC(CCC=C(C)C)CCO

Isomeric SMILES

C[C@@H](CCC=C(C)C)CCO

The exact mass of the compound (-)-Citronellol is 156.1514 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 200 mg/l at 25 °cin water, 307 mg/l at 25 °c; 300 mg/l at 20 °csoluble in fixed oils, propylene glycol; insoluble in glycerinmiscible in ethanol and ether /(+)-citronellol/; very soluble in ethanol and ether /(-)-citronellol/insoluble in glycerol; slightly soluble in water; soluble in most fixed oils, propylene glycolsoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8779. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Acyclic Monoterpenes - Supplementary Records. It belongs to the ontological category of citronellol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

L-Citronellol, the levorotatory or (S)-enantiomer of citronellol, is an acyclic monoterpenoid alcohol valued for its distinct sensory and biological properties. Unlike its dextrorotatory ((R)+) counterpart which is more common and found in citronella oils, L-Citronellol is particularly abundant in rose and geranium oils, imparting a characteristic fresh, sweet-rosy fragrance. This specific stereoisomer serves as a critical chiral precursor for the synthesis of other high-value fragrance compounds, such as pure rose oxide, and is a key component in fine perfumery, agrochemicals, and flavor formulations where enantiomeric purity dictates performance and final product character.

Substituting high-purity L-Citronellol with racemic (±)-citronellol, the D-enantiomer, or related terpenols like geraniol is a critical process error in applications sensitive to stereochemistry. The enantiomers of citronellol possess distinctly different organoleptic and biological profiles; L-Citronellol has a sweet, rose-like aroma, while D-Citronellol is described as having a more citrus-like scent and a bitter taste. This difference is crucial in fine fragrance and flavor formulation, where using a racemic mixture introduces undesirable notes and compromises product identity. Furthermore, in biotransformation and chiral synthesis, enzymatic pathways are often highly enantioselective, meaning a process optimized for L-Citronellol will exhibit significantly lower efficiency or fail completely with the D-enantiomer or racemic starting material. Relying on crude natural extracts like citronella oil introduces compositional variability and impurities that can interfere with controlled reactions and reduce the specific activity seen with the pure L-isomer.

Superior Precursor Suitability for High-Value Rose Oxide Synthesis

L-Citronellol is the specific precursor required for the biotechnological production of cis- and trans-rose oxides, key high-impact aroma compounds. In a study using Pseudomonas spp., biotransformation of L-Citronellol yielded a concentration of approximately 29.67 mg/L of rose oxides. This demonstrates a direct and productive pathway from the specific L-enantiomer to a more valuable fragrance ingredient, a conversion not achievable with the same efficiency or stereochemical outcome from racemic or D-citronellol. The process relies on enzymatic steps that are inherently stereoselective, making the purity of the starting material critical for yield and product quality.

Evidence DimensionBiotransformation Yield
Target Compound Data29.67 mg/L rose oxide yield from L-Citronellol
Comparator Or BaselineGeneral chemical synthesis or extraction from natural sources, which this biotechnological route is designed to replace.
Quantified DifferenceProvides a specific, quantifiable yield for a high-value downstream product directly linked to the L-enantiomer.
ConditionsBiotransformation of L-Citronellol using Pseudomonas spp. in a phosphate buffer medium.

For producers of high-end fragrances, procuring the enantiomerically pure L-Citronellol is essential for accessing efficient and 'natural'-labeled biotechnological synthesis routes for rose oxide.

Distinct Olfactory Profile Critical for Fine Fragrance Formulation

The sensory profiles of citronellol enantiomers are distinct and non-interchangeable in fragrance applications. L-Citronellol is consistently described as having a fresh, sweet, floral rose character. In contrast, D-Citronellol is characterized by a citrus-like aroma, while the racemic mixture presents a blended profile with floral, waxy, and leathery notes. For applications requiring a high-fidelity rose or soft floral note, the use of racemic citronellol or D-citronellol introduces off-notes that disrupt the intended fragrance architecture. Procuring L-Citronellol ensures formulation consistency and avoids the citrus or waxy character of substitutes.

Evidence DimensionOdor Profile Description
Target Compound DataFresh, sweet, floral, clean rose, soft, refined
Comparator Or BaselineD-Citronellol: Citrus smell. Racemic Citronellol: Floral, leathery, waxy, rose aroma.
Quantified DifferenceQualitative but distinct difference in primary odor character (Rose vs. Citrus/Waxy).
ConditionsSensory evaluation by perfumers.

This evidence directly impacts procurement for the fragrance industry, where achieving a specific scent profile is paramount and substitution with a different enantiomer or a racemic mix is not viable.

Differential Acaricidal Activity Compared to Co-occurring Terpenols

In comparative tests of the primary components of Cymbopogon winterianus (Java Citronella) oil against the cattle tick Boophilus microplus, the acaricidal activities of the individual molecules were differentiated. The results indicated that Citronellal and Geraniol have a significantly stronger acaricidal action than Citronellol. While citronella oil itself is effective, this finding highlights that for applications requiring targeted acaricidal activity, L-Citronellol is not the primary active component. This allows formulators to select Geraniol or Citronellal for higher potency, or to use L-Citronellol specifically for its fragrance or other biological properties without relying on it for primary pest control, leading to more efficient and cost-effective formulations.

Evidence DimensionAcaricidal Activity
Target Compound DataIdentified as having weaker acaricidal action.
Comparator Or BaselineCitronellal and Geraniol, which showed 'significantly stronger' action.
Quantified DifferenceQualitatively ranked as less potent than its common substitutes (Citronellal, Geraniol).
ConditionsIn vitro bioassays against the tick Boophilus microplus.

This clarifies the specific role of L-Citronellol in agrochemical formulations, guiding buyers to procure it for its fragrance or synergistic value rather than as the primary acaricide, preventing misapplication and improving formulation design.

Chiral Precursor for 'Natural' Fragrance Synthesis via Biotransformation

For the synthesis of high-value aroma chemicals like rose oxide, L-Citronellol is the required starting material for enantioselective enzymatic conversions. Procuring high-purity L-Citronellol enables access to biotechnological routes that can yield products labeled as 'natural', a significant commercial advantage.

Formulation of High-Fidelity Rose and Delicate Floral Fragrances

In fine perfumery and premium scented consumer products, achieving a specific, clean floral note is critical. L-Citronellol provides the soft, rosy aroma essential for these formulations, free from the citrus or waxy off-notes characteristic of the D-enantiomer or racemic mixtures.

Development of Precisely-Characterized Flavor Profiles

The distinct sweet, peach-like flavor of L-Citronellol contrasts with the bitter taste of D-Citronellol. For food and beverage applications requiring consistent and specific flavor profiles, using enantiomerically pure L-Citronellol is necessary to avoid bitterness and ensure product quality.

Building Block in Stereospecific Organic Synthesis

As a readily available chiral pool starting material, L-Citronellol serves as a versatile building block for the asymmetric synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds where stereochemistry is critical for function.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
colourless oily liquid; rose-like aroma

Color/Form

Colorless oily liquid

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

156.151415257 Da

Monoisotopic Mass

156.151415257 Da

Boiling Point

225.00 °C. @ 760.00 mm Hg

Heavy Atom Count

11

Density

0.8550 g/cu cm at 20 °C
0.850-0.860

LogP

3.91 (LogP)
3.91
log Kow = 3.91

Odor

Fresh rosy odor
Rose odo

Appearance

Solid powder

Melting Point

25 °C
<-20 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8RSY5Y5658

GHS Hazard Statements

Aggregated GHS information provided by 326 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (85.28%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (47.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.66%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Citronellol is a colorless oily liquid. It has a fresh rosy odor and a bitter taste. It is moderately soluble in water. Citronellol occurs naturally in many plant oils, certain fruits and beverages. Citronellol is a component of citronella oil. USE: Citronellol is an important commercial chemical that is used as a pesticide on food crops and ornamentals. Citronellol is also used as a food flavoring. It is used in many household cleaning products, cosmetics, colognes and perfumes. EXPOSURE: Citronellol occurs widely in nature and people may be exposed when breathing in air. Workers may be exposed by breathing in vapors or skin contact when making or using citronellol. Skin and inhalation exposure may occur when using cosmetics and household cleaners containing citronellol. Ingestion exposure occurs from eating foods and drinking beverages containing citronellol. If citronellol is released to air, it will be broken down by reaction with other chemicals and light. If released to water or soil, it is expected to bind to soil particles or suspended particles. Citronellol is not expected to move through soil. Citronellol is expected to move into air from wet soils or water surfaces. Citronellol is expected to be broken down by microorganisms and may build up in tissues of aquatic organisms. RISK: Moderate skin irritation was observed on human skin exposed to a high dose of citronellol for a short time period. Allergic skin reactions did not occur in human volunteers with repeated skin exposure to citronellol. No other information about potential health effects in humans exposed to citronellol was located. Eye irritation occurred in laboratory animals exposed to citronellol. Severe skin irritation was observed in some laboratory animals exposed to concentrated citronellol. Death occurred in some animals exposed to very high doses on the skin. Death occurred in animals fed extremely high doses in the diet. No effects were observed in laboratory animals repeatedly fed low doses of citronellol. The potential for citronellol to cause infertility, abortions, or birth defects has not been examined in laboratory animals. The potential for citronellol to cause cancer has not been examined in laboratory animals. The potential for citronellol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Mechanism of Action

We evaluated the effects of rose oil on the peroxisome proliferator-activated receptor (PPAR) and cyclooxygenase-2 (COX-2).Citronellol and geraniol, the major components of rose oil, activated PPAR alpha and gamma, and suppressed LPS-induced COX-2 expression in cell culture assays, although the PPARgamma-dependent suppression of COX-2 promoter activity was evident only with citronellol, indicating that citronellol and geraniol were the active components of rose oil.

Vapor Pressure

0.04 mmHg
0.02 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

106-22-9
68916-43-8
26489-01-0
7540-51-4

Associated Chemicals

l-Citronellol; 7540-51-4
d-Citronellol; 1117-61-9

Use Classification

Fragrance Ingredients

General Manufacturing Information

6-Octen-1-ol, 3,7-dimethyl-, (3S)-: ACTIVE

Dates

Last modified: 08-15-2023
1: Lapczynski A, Bhatia SP, Letizia CS, Api AM. Fragrance material review on l-citronellol. Food Chem Toxicol. 2008 Nov;46 Suppl 11:S110-3. doi: 10.1016/j.fct.2008.06.056. Epub 2008 Jul 2. Review. PubMed PMID: 18640228.
2: Larsen W, Nakayama H, Fischer T, Elsner P, Frosch P, Burrows D, Jordan W, Shaw S, Wilkinson J, Marks J Jr, Sugawara M, Nethercott M, Nethercott J. Fragrance contact dermatitis: a worldwide multicenter investigation (Part II). Contact Dermatitis. 2001 Jun;44(6):344-6. PubMed PMID: 11380544.

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